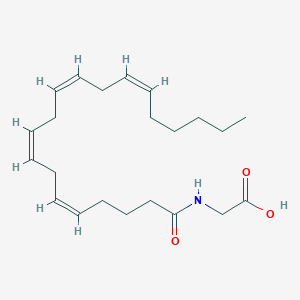

N-Arachidonylglycine

Description

Propriétés

IUPAC Name |

2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEARPUNMCCKMP-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045124 | |

| Record name | N-Arachidonoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Arachidonoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

179113-91-8 | |

| Record name | N-Arachidonoyl glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179113-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Arachidonylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179113918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Arachidonoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ARACHIDONYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PB56SQA6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Arachidonoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Arachidonoyl Glycine (NAGly) Biosynthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl glycine (NAGly), a member of the N-acyl amino acid family, is an endogenous signaling lipid implicated in a variety of physiological processes, including pain perception, inflammation, and energy homeostasis. Unlike the well-known endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), NAGly exhibits low affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, its biological effects are mediated through other targets, including the orphan G protein-coupled receptor GPR18. A thorough understanding of the biosynthetic pathways governing the endogenous levels of NAGly is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this signaling system. This technical guide provides a comprehensive overview of the core biosynthesis pathways of NAGly, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthesis Pathways of N-Arachidonoyl Glycine

The biosynthesis of NAGly is understood to occur via two primary routes: the direct conjugation of arachidonic acid (AA) with glycine and the oxidative metabolism of anandamide (AEA). Several enzymes have been identified to play a role in these pathways, exhibiting tissue- and cell-specific activities.

Direct Conjugation of Arachidonic Acid and Glycine

This pathway involves the direct enzymatic ligation of arachidonic acid to a glycine molecule. Several enzymes have been implicated in this process.

-

Fatty Acid Amide Hydrolase (FAAH) (Reverse Activity): While primarily known for its role in the degradation of AEA and other fatty acid amides, FAAH can also catalyze the reverse reaction, conjugating arachidonic acid with glycine to form NAGly. This pathway is particularly relevant in contexts where FAAH is inhibited, leading to an accumulation of its substrates.

-

Cytochrome c: In the presence of hydrogen peroxide, the mitochondrial protein cytochrome c can catalyze the formation of NAGly from arachidonoyl-CoA and glycine.[1] This suggests a potential link between mitochondrial activity and NAGly synthesis.

-

Glycine N-Acyltransferase-Like Enzymes (GLYATL): Specifically, GLYATL2 has been shown to efficiently synthesize N-acyl glycines, including NAGly, from their corresponding acyl-CoAs and glycine.[2] This enzyme is localized to the endoplasmic reticulum.

-

Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme exhibits bidirectional activity, capable of both synthesizing N-acyl amino acids from fatty acids and amino acids, and hydrolyzing them.[3][4]

Oxidative Metabolism of Anandamide (AEA)

This pathway involves the conversion of the endocannabinoid anandamide into NAGly through a two-step oxidative process.

-

Alcohol Dehydrogenase (ADH): The first step is the oxidation of the ethanolamine moiety of AEA to an intermediate aldehyde, N-arachidonoyl glycinal. Several ADH isoforms may be involved in this reaction.[3]

-

Aldehyde Dehydrogenase (ALDH): The intermediate, N-arachidonoyl glycinal, is then further oxidized to the carboxylic acid, NAGly, by an aldehyde dehydrogenase.

The following diagram illustrates the key enzymatic steps in both major biosynthetic pathways of NAGly.

Quantitative Data

The following tables summarize key quantitative data related to NAGly biosynthesis, including enzyme kinetics and endogenous tissue levels.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | kcat | Source |

| hGLYATL2 | (9Z)-octadecenoyl-CoA | 4.4 µM | 933 nmol/min/mg | - | [5] |

| Yeast ADH | Ethanol | 21.5 mM | 0.426 µmol/min/mg | - | [6] |

| Human ADH7 | Anandamide | High affinity, slow substrate | 0.35 µM/min/µM protein (initial velocity) | 0.35 min⁻¹ | [3] |

| FAAH | N-Arachidonoyl Glycine | - | ~50% hydrolysis in 30 min | - | [7] |

| PM20D1 (hydrolysis) | N-oleoyl phenylalanine | - | 67 ± 3% conversion (WT liver) | - | [4] |

| PM20D1 (synthesis) | Oleate + Phenylalanine | - | 4.4 ± 0.5% conversion (WT liver) | - | [5] |

Table 2: Endogenous N-Arachidonoyl Glycine Levels

| Tissue/Cell Line | Species | Concentration | Source |

| Brain | Rat | 11 ± 7 pmol/g (anandamide) | [8] |

| Brain | Rat | 22 ± 16 pmol/g (N-arachidonoyl PE) | [8] |

| Testes | Rat | ~30 pmol/g (dry weight) | [9] |

| Spleen | Rat | ~5 pmol/g (dry weight) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NAGly biosynthesis.

Protocol 1: In Vitro N-Acyl Amino Acid Synthesis/Hydrolysis Assay for PM20D1

This protocol is adapted from Long et al., 2016 and 2018.[3][4][10]

Objective: To measure the bidirectional enzymatic activity of recombinant PM20D1.

Materials:

-

Recombinant PM20D1 (0.5 µg)

-

N-acyl amino acid substrate (e.g., N-oleoyl phenylalanine) (100 µM)

-

Amino acid (e.g., phenylalanine) (1 mM)

-

Fatty acid (e.g., oleic acid) (1 mM)

-

Phosphate-buffered saline (PBS)

-

Chloroform:Methanol (2:1, v/v)

-

LC-MS system

Procedure:

A. Hydrolysis Reaction:

-

In a microcentrifuge tube, combine 0.5 µg of recombinant PM20D1 with 100 µM N-acyl amino acid substrate in PBS to a final volume of 100 µL.

-

Incubate the reaction mixture for 1 hour at 37°C.

-

Terminate the reaction by adding 400 µL of ice-cold 2:1 chloroform:methanol.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase containing the lipid products.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS analysis.

-

Analyze the formation of the free fatty acid product by LC-MS.

B. Synthesis Reaction:

-

In a microcentrifuge tube, combine 0.5 µg of recombinant PM20D1 with 1 mM amino acid and 1 mM fatty acid in PBS to a final volume of 100 µL.

-

Incubate the reaction mixture for 1 hour at 37°C.

-

Terminate the reaction and extract the lipids as described in steps 3-7 of the hydrolysis protocol.

-

Analyze the formation of the N-acyl amino acid product by LC-MS.

The following diagram outlines the workflow for the PM20D1 enzyme assay.

Protocol 2: Cell Culture and Stable Isotope Labeling for Tracing NAGly Biosynthesis

This protocol is based on the methods described in Bradshaw et al., 2009, and general stable isotope labeling techniques.[7]

Objective: To trace the biosynthetic origin of NAGly in cultured cells using deuterium-labeled precursors.

Materials:

-

Cell line of interest (e.g., RAW 264.7 or C6 glioma cells)

-

Appropriate cell culture medium and supplements

-

Deuterium-labeled anandamide (D4-AEA or D8-AEA)

-

Deuterium-labeled arachidonic acid (D8-AA)

-

FAAH inhibitor (e.g., URB597) (optional)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system

Procedure:

-

Culture cells to ~80% confluency in standard growth medium.

-

Replace the medium with fresh medium containing the deuterium-labeled precursor (e.g., 10 µM D4-AEA). For inhibitor studies, pre-incubate cells with the inhibitor (e.g., 1 µM URB597) for 30 minutes before adding the labeled precursor.

-

Incubate the cells for the desired time period (e.g., 1-4 hours).

-

After incubation, wash the cells with ice-cold PBS.

-

Harvest the cells and perform lipid extraction using a suitable method (e.g., Bligh-Dyer extraction).

-

Dry the lipid extract under nitrogen.

-

Reconstitute the sample for LC-MS/MS analysis.

-

Analyze the samples for the presence and quantity of deuterium-labeled and unlabeled NAGly and other relevant metabolites using a validated LC-MS/MS method with multiple reaction monitoring (MRM).

The logical flow of a stable isotope labeling experiment is depicted below.

Protocol 3: LC-MS/MS Quantification of N-Arachidonoyl Glycine

This is a general protocol for the quantification of NAGly in biological samples, adaptable from various published methods.[11][12][13]

Objective: To accurately quantify the concentration of NAGly in a biological matrix.

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate, plasma)

-

Deuterium-labeled NAGly internal standard (e.g., D8-NAGly)

-

Solvents for solid-phase extraction (SPE) or liquid-liquid extraction (LLE) (e.g., methanol, acetonitrile, ethyl acetate, hexane)

-

SPE cartridges or LLE apparatus

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation and Extraction:

-

To a known amount of sample, add a known amount of the deuterium-labeled internal standard.

-

Perform lipid extraction using either SPE or LLE to isolate the lipid fraction and remove interfering substances.

-

For SPE: Condition the cartridge, load the sample, wash with a polar solvent, and elute the lipids with a non-polar solvent.

-

For LLE: Add an immiscible organic solvent, vortex, centrifuge, and collect the organic layer.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of a solvent compatible with the LC mobile phase (e.g., methanol:water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a C18 column with a gradient elution (e.g., water/acetonitrile with formic acid).

-

Detect and quantify NAGly and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of a NAGly standard.

-

Calculate the concentration of NAGly in the original sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Conclusion

The biosynthesis of N-Arachidonoyl glycine is a complex process involving multiple enzymatic pathways that are still being fully elucidated. The direct conjugation of arachidonic acid and glycine, alongside the oxidative metabolism of anandamide, represent the two core routes for NAGly production. The enzymes FAAH, cytochrome c, GLYATLs, PM20D1, ADH, and ALDH all contribute to the intricate regulation of endogenous NAGly levels. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important signaling lipid and its role in health and disease. Future research will likely uncover additional layers of complexity in the regulation of NAGly biosynthesis and its interaction with other lipid signaling networks.

References

- 1. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alcohol dehydrogenase-catalyzed in vitro oxidation of anandamide to N-arachidonoyl glycine, a lipid mediator: Synthesis of N-acyl glycinals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. peerj.com [peerj.com]

- 10. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]

- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycine-n-acyltransferase like 2 - Wikipedia [en.wikipedia.org]

The Endogenous Discovery of N-Arachidonoyl Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl glycine (NAGly), a fascinating lipoamino acid, has emerged as a significant endogenous signaling molecule with a diverse range of physiological activities. Structurally similar to the endocannabinoid anandamide, NAGly was first synthesized in 1996 and later identified as a naturally occurring compound in mammalian tissues, including the brain.[1][2] Unlike anandamide, NAGly exhibits weak affinity for the classical cannabinoid receptors CB1 and CB2, suggesting a distinct pharmacological profile and paving the way for the exploration of novel signaling pathways.[3][4] This technical guide provides an in-depth overview of the core aspects of the endogenous discovery of NAGly, including detailed experimental protocols for its identification and quantification, a summary of its tissue distribution, and a visualization of its key signaling pathways.

Quantitative Data Presentation

The concentration of N-Arachidonoyl glycine varies significantly across different tissues, reflecting its diverse physiological roles. The following table summarizes the reported endogenous levels of NAGly in various mammalian tissues.

| Tissue | Species | Concentration (pmol/g) | Citation |

| Brain | Rat | ~50 (dry weight) | [5] |

| Mouse | 13.1 ± 2.1 | [6] | |

| Spinal Cord | Rat | ~140 (dry weight) | [5] |

| Small Intestine | Rat | ~140 (dry weight) | [7] |

| Kidney | Rat | ~80-100 (dry weight) | [7] |

| Skin | Rat | ~80-100 (dry weight) | [7] |

| Heart | Rat | <5 (dry weight) | [7] |

Experimental Protocols

The identification and quantification of the endogenous lipid N-Arachidonoyl glycine (NAGly) from biological matrices is a critical process that relies on precise and sensitive analytical techniques. The following sections detail the key experimental protocols for the extraction, purification, and analysis of NAGly, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Extraction and Lipid Purification

This protocol outlines the general steps for extracting NAGly from brain tissue, a common matrix for its analysis.

Materials:

-

Brain tissue

-

Internal Standard (e.g., NAGly-d8)

-

Methanol (MeOH), HPLC grade

-

Chloroform, HPLC grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) columns (e.g., C18)

-

Nitrogen gas evaporator

-

Centrifuge

Procedure:

-

Homogenization: Homogenize the brain tissue in a solution of chloroform:methanol:water (e.g., 2:1:1 v/v/v). The addition of a known amount of an internal standard, such as deuterated NAGly (NAGly-d8), at this stage is crucial for accurate quantification.

-

Phase Separation: Centrifuge the homogenate to separate the organic and aqueous phases. The lipid-containing organic phase (bottom layer) is carefully collected.

-

Drying: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen gas.

-

Solid-Phase Extraction (SPE):

-

Column Conditioning: Condition the C18 SPE column by washing with methanol followed by water.[6]

-

Sample Loading: Re-suspend the dried lipid extract in a minimal volume of a suitable solvent and load it onto the conditioned SPE column.

-

Washing: Wash the column with water or a low percentage of organic solvent to remove polar impurities.[6]

-

Elution: Elute the analytes of interest, including NAGly, using a higher concentration of organic solvent, typically 100% methanol.[6]

-

-

Final Evaporation and Reconstitution: Evaporate the eluted fraction to dryness under nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS system, often a mixture of methanol and water.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the sensitive and selective quantification of NAGly.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.[8]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analytes, and then returning to the initial conditions for column re-equilibration.[6]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for NAGly due to the presence of the carboxylic acid group.

-

Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for both NAGly and its internal standard are monitored.

-

NAGly: The precursor ion is the deprotonated molecule [M-H]⁻. The product ion often corresponds to the glycine fragment. For example, a transition of m/z 360.3 → 74.0 has been reported.[9]

-

NAGly-d8 (Internal Standard): The precursor and product ions will be shifted according to the number of deuterium atoms.

-

-

Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.

Signaling Pathways and Experimental Workflows

Biosynthesis of N-Arachidonoyl Glycine

N-Arachidonoyl glycine is synthesized in the body through two primary proposed pathways. The first involves the direct conjugation of arachidonic acid with glycine. The second pathway involves the oxidative metabolism of the endocannabinoid anandamide (AEA).

Signaling Pathways of N-Arachidonoyl Glycine

NAGly exerts its biological effects by interacting with several G-protein coupled receptors (GPCRs), most notably GPR18, GPR55, and GPR92. These interactions trigger distinct downstream signaling cascades.

Experimental Workflow for NAGly Identification

The discovery of endogenous NAGly involved a systematic workflow combining lipid extraction, chromatographic separation, and mass spectrometric identification.

References

- 1. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-arachidonoyl glycine induces macrophage apoptosis via GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]

- 5. Do N-arachidonyl-glycine (NA-glycine) and 2-arachidonoyl glycerol (2-AG) share mode of action and the binding site on the β2 subunit of GABAA receptors? [PeerJ] [peerj.com]

- 6. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N-Arachidonoyl Glycine (NAGly): A Technical Guide to its Mechanism of Action

Authored for: Researchers, Scientists, and Drug Development Professionals

November 24, 2025

Abstract

N-Arachidonoyl glycine (NAGly) is an endogenous lipoamino acid structurally related to the endocannabinoid anandamide (AEA). Unlike AEA, NAGly exhibits minimal affinity for the classical cannabinoid receptors CB1 and CB2, yet it demonstrates a wide range of physiological activities, including analgesic, anti-inflammatory, and vasorelaxant effects[1][2]. This has prompted significant research into its unique mechanism of action. This technical guide provides a comprehensive overview of the current understanding of NAGly's biosynthesis, degradation, molecular targets, and associated signaling pathways. It consolidates quantitative data, details key experimental methodologies, and presents visual diagrams of its core mechanisms to serve as a resource for researchers in pharmacology and drug development.

Biosynthesis and Degradation of NAGly

The metabolic pathways governing NAGly levels are not fully elucidated but are understood to occur via two primary routes: the direct conjugation of arachidonic acid with glycine and the oxidative metabolism of anandamide[3][4].

1.1. Biosynthesis

-

Conjugation Pathway: This pathway involves the direct, enzymatically regulated conjugation of arachidonic acid (AA) and glycine[4]. The secreted enzyme PM20D1 and the intracellular amidase Fatty Acid Amide Hydrolase (FAAH) have been identified as potential regulators of this process[3]. Specifically, FAAH can catalyze the condensation of arachidonic acid with glycine[5]. Furthermore, cytochrome c has been shown to catalyze NAGly synthesis from glycine and arachidonoyl-CoA[6].

-

Oxidative Pathway from Anandamide (AEA): NAGly can be formed as an oxidative metabolite of AEA[4]. This process is thought to involve the sequential action of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase[6]. Studies have demonstrated that AEA can serve as a more efficient substrate than arachidonic acid for NAGly production in certain cell types, confirming that NAGly is a metabolic product of AEA[4].

1.2. Degradation

The primary enzyme responsible for the degradation of NAGly is Fatty Acid Amide Hydrolase (FAAH), the same enzyme that hydrolyzes anandamide[2][7]. FAAH breaks down NAGly into its constituent molecules: arachidonic acid and glycine[7]. However, the rate of FAAH-mediated hydrolysis for NAGly is notably lower than that for anandamide[5]. This interaction is complex, as NAGly also acts as an inhibitor of FAAH, which can indirectly increase the levels of other FAAH substrates like anandamide[3][8].

Core Molecular Targets and Signaling Mechanisms

NAGly's biological effects are mediated through interactions with several G-protein coupled receptors (GPCRs) and enzymes, distinguishing its pharmacology from classical cannabinoids.

2.1. G-Protein Coupled Receptor 18 (GPR18)

GPR18 is widely considered a key receptor for NAGly[9][10]. It is a Gαi/o-coupled receptor, and its activation by NAGly leads to pertussis toxin-sensitive signaling cascades[7].

-

Signaling Pathway: Upon binding of NAGly, GPR18 activation inhibits adenylyl cyclase and modulates downstream effectors. This has been shown to trigger the phosphorylation of MAP kinases (MAPK) and regulate mTORC1 signaling[9][11].

-

Physiological Roles: GPR18 activation by NAGly is a potent driver of directed migration in immune cells like microglia[3][9]. This interaction also mediates anti-inflammatory effects in human CD4+ T cells[11]. However, some studies have reported a failure to detect GPR18 activation by NAGly through canonical G-protein coupling pathways in certain neuronal systems, suggesting the possibility of biased agonism or cell-type-specific signaling[12][13].

References

- 1. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]

- 4. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 6. mdpi.com [mdpi.com]

- 7. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of N-Arachidonoyl Glycine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl glycine (NAGly), a lipid signaling molecule structurally related to the endocannabinoid anandamide, has emerged as a significant neuromodulator within the central nervous system (CNS).[1][2] Unlike anandamide, NAGly exhibits minimal affinity for the classical cannabinoid receptors CB1 and CB2, instead exerting its effects through other targets, most notably the orphan G protein-coupled receptors GPR18 and GPR55.[1][3][4] This technical guide provides a comprehensive overview of the physiological role of NAGly in the CNS, detailing its biosynthesis and degradation, signaling pathways, and its involvement in key neurological processes such as pain perception, neuroinflammation, and neuroprotection. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development, offering a compilation of current knowledge, quantitative data, and detailed experimental methodologies.

Introduction

N-Arachidonoyl glycine is an endogenous N-acyl amino acid that has garnered significant attention for its diverse biological activities within the CNS.[5] Initially synthesized as an analog of anandamide, it was later identified as a naturally occurring lipid in various mammalian tissues, with particularly high concentrations in the spinal cord and brain.[5] Its unique pharmacological profile, distinct from classical endocannabinoids, has opened new avenues for investigating novel therapeutic targets for a range of neurological and psychiatric disorders. This guide will delve into the core aspects of NAGly's function in the CNS, providing a detailed examination of its molecular mechanisms and physiological consequences.

Biosynthesis and Degradation of N-Arachidonoyl Glycine

The endogenous levels of NAGly are tightly regulated by its synthesis and degradation pathways, which are crucial for maintaining signaling homeostasis.

Biosynthesis

Two primary pathways have been proposed for the biosynthesis of NAGly in the CNS:

-

Direct Conjugation: This pathway involves the direct enzymatic conjugation of arachidonic acid with glycine.[2]

-

Oxidative Metabolism of Anandamide: NAGly can be formed through the oxidation of the endocannabinoid anandamide (AEA).[6] This process is dependent on the enzyme fatty acid amide hydrolase (FAAH).[1]

Degradation

The primary enzyme responsible for the degradation of NAGly is fatty acid amide hydrolase (FAAH).[3][5] FAAH hydrolyzes NAGly into arachidonic acid and glycine, thereby terminating its signaling activity.[5] NAGly itself can act as an inhibitor of FAAH, which can lead to an increase in the levels of other endocannabinoids like anandamide, a phenomenon often referred to as the "entourage effect".[2]

Signaling Pathways of N-Arachidonoyl Glycine in the CNS

NAGly exerts its physiological effects by interacting with several molecular targets, primarily the G protein-coupled receptors GPR18 and GPR55.

GPR18-Mediated Signaling

GPR18 is considered a principal receptor for NAGly.[1][7] Activation of GPR18 by NAGly initiates a cascade of intracellular events, primarily through the coupling to Gαi/o proteins.[1][6] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] Furthermore, GPR18 activation can lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[7][8]

GPR55-Mediated Signaling

Recent studies have identified GPR55 as another receptor for NAGly. Activation of GPR55 by NAGly has been shown to induce concentration-dependent increases in intracellular calcium mobilization and mitogen-activated protein kinase (MAPK) activities.

Physiological Roles of N-Arachidonoyl Glycine in the CNS

NAGly is implicated in a variety of physiological processes within the CNS, including pain modulation, neuroinflammation, and neuroprotection.

Pain Perception and Analgesia

NAGly has demonstrated significant analgesic properties in various preclinical models of pain. It is thought to exert its antinociceptive effects through multiple mechanisms, including the inhibition of the glycine transporter GlyT2, which enhances glycinergic inhibitory neurotransmission in the spinal cord.[9]

Neuroinflammation and Neuroprotection

NAGly plays a complex role in neuroinflammation, exhibiting both pro- and anti-inflammatory effects depending on the context. It has been shown to modulate microglial activity, which is critical in the brain's immune response.[6] Through its interaction with GPR18, NAGly can influence microglial migration and cytokine production.[3][6] Furthermore, studies have indicated that NAGly can confer neuroprotection against excitotoxic insults, a process that is at least partially mediated by GPR18.[6][10]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of NAGly with its targets and its endogenous levels in the CNS.

Table 1: Receptor Interaction and Enzyme Inhibition

| Parameter | Target | Species | Value | Reference |

| IC₅₀ | FAAH | Rat Brain | ~5 µM | [11] |

| IC₅₀ | FAAH | Mouse Brain | ~2 µM | [11] |

| IC₅₀ | FAAH | Human | >10 µM | [11] |

| IC₅₀ | GPR18 (cAMP inhibition) | CHO cells | 20 ± 8 nM | [1] |

| Kᵢ | GPR18 (THC binding) | Human | 0.96 nM (for THC) | [12] |

Table 2: Endogenous Concentrations of NAGly in the CNS

| Brain Region | Species | Concentration (pmol/g tissue) | Reference |

| Whole Brain | Mouse | 13.1 ± 2.1 | [13] |

| Spinal Cord | Rat | ~140 (dry weight) | [14] |

| Brain | Rat | ~50 (dry weight) | [14] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the physiological role of NAGly in the CNS.

Quantification of N-Arachidonoyl Glycine in Brain Tissue

A common method for the quantification of NAGly in brain tissue involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer, often containing internal standards for accurate quantification.

-

Lipid Extraction: Lipids, including NAGly, are extracted from the homogenate using a biphasic solvent system (e.g., chloroform/methanol/water).

-

Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to remove interfering substances.

-

LC-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system for separation and quantification of NAGly based on its specific mass-to-charge ratio and fragmentation pattern.[13]

GPR18 and GPR55 Activation Assays

Functional activation of GPR18 and GPR55 by NAGly is commonly assessed using in vitro cell-based assays.

6.2.1. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol Outline:

-

Cell Culture: HEK293 cells are transiently or stably transfected to express the receptor of interest (GPR18 or GPR55).

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Ligand Application: NAGly at various concentrations is added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is measured using a fluorescence plate reader or microscope.[15][16]

6.2.2. cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity upon activation of Gαi/o-coupled receptors like GPR18.

Protocol Outline:

-

Cell Culture: Cells expressing GPR18 are cultured.

-

Forskolin Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.

-

NAGly Treatment: Cells are treated with varying concentrations of NAGly.

-

cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay (e.g., ELISA or HTRF). A decrease in cAMP levels indicates GPR18 activation.[1]

6.2.3. MAPK/ERK Phosphorylation Assay

This assay detects the activation of the MAPK/ERK signaling pathway.

Protocol Outline:

-

Cell Culture and Serum Starvation: Receptor-expressing cells are serum-starved to reduce basal ERK phosphorylation.

-

Ligand Stimulation: Cells are stimulated with NAGly for a specific duration.

-

Cell Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined.

-

Western Blotting: Cell lysates are subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK indicates the level of pathway activation.[8]

Conclusion and Future Directions

N-Arachidonoyl glycine has emerged as a multifaceted signaling lipid in the CNS with significant implications for neuronal function and disease. Its unique pharmacological profile, centered on GPR18 and GPR55, distinguishes it from classical endocannabinoids and presents novel opportunities for therapeutic intervention. The ongoing research into the physiological roles of NAGly is poised to uncover further details of its mechanisms of action and its potential as a target for the development of new treatments for pain, neuroinflammatory conditions, and neurodegenerative disorders. Future studies should focus on elucidating the precise downstream signaling cascades activated by NAGly in different neuronal populations, further characterizing its role in complex behaviors, and developing selective pharmacological tools to modulate its activity in vivo.

References

- 1. GPR18 in microglia: implications for the CNS and endocannabinoid system signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]

- 3. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-arachidonyl-glycine modulates synaptic transmission in superficial dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NAGly receptor - Wikipedia [en.wikipedia.org]

- 13. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Do N-arachidonyl-glycine (NA-glycine) and 2-arachidonoyl glycerol (2-AG) share mode of action and the binding site on the β2 subunit of GABAA receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Anandamide to N-Arachidonoyl Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoyl glycine (NAGly), an endogenous signaling lipid, has garnered significant interest for its diverse biological activities, distinct from its precursor, the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA). The enzymatic synthesis of NAGly from anandamide is a critical area of study for understanding its physiological roles and for the development of novel therapeutics. This technical guide provides an in-depth overview of the two primary enzymatic pathways responsible for this conversion: a direct oxidative pathway and an indirect pathway involving hydrolysis by Fatty Acid Amide Hydrolase (FAAH) followed by conjugation. We present detailed experimental protocols, quantitative data, and visual representations of the biochemical and signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

N-arachidonoyl glycine (NAGly) is a naturally occurring lipid mediator that is structurally related to the endocannabinoid anandamide.[1] Unlike anandamide, NAGly exhibits low affinity for the canonical cannabinoid receptors CB1 and CB2.[1] Instead, it has been identified as a ligand for the orphan G protein-coupled receptor GPR18, mediating various physiological processes, including immune response and cellular migration.[2][3] The biosynthesis of NAGly from anandamide is a key regulatory step controlling the levels and activities of both signaling molecules.[1][4] Understanding the enzymatic machinery governing this conversion is paramount for elucidating the physiological functions of NAGly and for designing pharmacological interventions that can selectively modulate its production.

This document details the two known enzymatic routes for the synthesis of NAGly from anandamide, providing experimental methodologies for their investigation, a summary of relevant quantitative data, and diagrams of the key pathways.

Enzymatic Synthesis Pathways

The conversion of anandamide to NAGly in mammalian cells occurs through two distinct enzymatic pathways.[1][4]

Pathway 1: Oxidative Metabolism of Anandamide

The first pathway involves the direct oxidation of the ethanolamine moiety of anandamide to a glycine residue. This process is thought to be mediated by an alcohol dehydrogenase (ADH) and a subsequent aldehyde dehydrogenase.[1] This pathway has been observed in both RAW 264.7 macrophage and C6 glioma cell lines.[1][4] The use of deuterium-labeled anandamide (D4AEA), with deuterium on the ethanolamine group, has been instrumental in demonstrating this pathway, as it leads to the formation of D2NAGly.[1][4]

Pathway 2: FAAH-Mediated Hydrolysis and Subsequent Conjugation

The second pathway is a two-step process initiated by the hydrolysis of anandamide by Fatty Acid Amide Hydrolase (FAAH). FAAH cleaves anandamide into arachidonic acid (AA) and ethanolamine.[1][4] The liberated arachidonic acid is then conjugated with glycine to form NAGly.[1][4] This pathway is particularly prominent in C6 glioma cells.[1] The involvement of FAAH is confirmed by the observation that FAAH inhibitors, such as URB 597, block the production of NAGly from anandamide through this route.[1][4] Interestingly, co-incubation of anandamide and glycine with recombinant FAAH does not directly yield NAGly, indicating that FAAH's primary role in this pathway is the generation of the arachidonic acid substrate.[1]

Data Presentation

Quantitative Analysis of Anandamide and NAGly Metabolism

The following tables summarize key quantitative data related to the enzymatic synthesis of NAGly from anandamide and the activity of the involved enzymes.

| Parameter | Value | Enzyme/System | Reference |

| FAAH Hydrolysis Rate | |||

| Anandamide (AEA) | 100% hydrolysis in 30 min | Recombinant FAAH | [1] |

| N-Arachidonoyl glycine (NAGly) | ~50% hydrolysis in 30 min | Recombinant FAAH | [1] |

| FAAH Inhibition | |||

| URB 597 (Ki) | 2.0 ± 0.3 µM | Recombinant FAAH | [5] |

| URB 597 (kinact) | 0.0033 ± 0.0003 s-1 | Recombinant FAAH | [5] |

| Effect of FAAH Inhibition on Endogenous Lipid Levels (in vivo, rat brain) | |||

| Anandamide (AEA) | Significantly increased | Systemic injection of URB 597 | [1] |

| N-Arachidonoyl glycine (NAGly) | Significantly decreased | Systemic injection of URB 597 | [1] |

| NAGly Effects on Anandamide Levels | |||

| Anandamide levels in blood (rats) | >9-fold increase | 10 mg/kg p.o. of NAGly | [6] |

| Anandamide levels in RAW 264.7 cells | ~50% rise | 10 µM NAGly | [7] |

Table 1: Quantitative data on enzyme kinetics and inhibitor effects related to NAGly synthesis.

| Cell Line | Pathway | Key Enzyme(s) | Evidence | Reference |

| RAW 264.7 | Oxidative Metabolism | Alcohol Dehydrogenase | Formation of D2NAGly from D4AEA | [1][4] |

| C6 Glioma | Oxidative Metabolism | Alcohol Dehydrogenase | Formation of D2NAGly from D4AEA | [1][4] |

| FAAH-Hydrolysis & Conjugation | Fatty Acid Amide Hydrolase | Formation of D0NAGly from D4AEA, blocked by URB 597 | [1][4] |

Table 2: Predominant enzymatic pathways for NAGly synthesis in different cell lines.

Experimental Protocols

In Vitro Assay for Anandamide Conversion to NAGly in Cell Culture

This protocol is adapted from Bradshaw et al. (2009).[1]

Objective: To determine the metabolic fate of anandamide and identify the enzymatic pathways involved in its conversion to NAGly in cultured cells.

Materials:

-

RAW 264.7 or C6 glioma cells

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

Deuterium-labeled anandamide (D4AEA or D8AEA)

-

FAAH inhibitor (e.g., URB 597)

-

Methanol (ice-cold)

-

Internal standards for LC/MS/MS (e.g., D8NAGly)

-

LC/MS/MS system

Procedure:

-

Cell Culture: Plate RAW 264.7 or C6 glioma cells in appropriate culture vessels and grow to near confluency.

-

Inhibitor Pre-treatment (for FAAH-dependent pathway investigation): Pre-incubate cells with the FAAH inhibitor (e.g., 1 µM URB 597) or vehicle for 1 hour.

-

Substrate Incubation: Add deuterium-labeled anandamide (e.g., D4AEA) to the cell culture medium at a final concentration of 1 µM. Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Metabolism Quenching and Lipid Extraction:

-

At each time point, aspirate the medium and wash the cells with ice-cold PBS.

-

Add 1 ml of ice-cold methanol to each well to quench the enzymatic reactions and extract the lipids.

-

Scrape the cells and collect the methanol extract.

-

Add an internal standard (e.g., 100 pmol D8NAGly) to each sample for quantification.

-

Centrifuge the samples to pellet cell debris.

-

-

Sample Analysis:

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in an appropriate solvent for LC/MS/MS analysis.

-

Analyze the samples for the presence and quantity of labeled and unlabeled anandamide and NAGly.

-

Recombinant FAAH Cell-Free Assay

This protocol is adapted from Bradshaw et al. (2009).[1]

Objective: To determine the rate of hydrolysis of anandamide and NAGly by recombinant FAAH.

Materials:

-

Recombinant FAAH protein

-

Anandamide (AEA) and N-Arachidonoyl glycine (NAGly)

-

Reaction buffer (e.g., Tris/EDTA, pH 9)

-

Methanol

-

LC/MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, recombinant FAAH protein, and the substrate (AEA or NAGly) to a final concentration of 400 µM.

-

Incubation: Incubate the reaction mixture at room temperature.

-

Time Points: At various time points (e.g., 0, 5, 10, 15, 30 minutes), take an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a larger volume of methanol.

-

Control: Run parallel reactions without the FAAH enzyme to control for non-enzymatic degradation of the substrates.

-

Analysis: Analyze the quenched samples by LC/MS/MS to quantify the remaining substrate at each time point.

Mandatory Visualization

Enzymatic Synthesis Pathways of N-Arachidonoyl Glycine from Anandamide

Caption: Two major enzymatic pathways for the synthesis of N-Arachidonoyl glycine from anandamide.

Signaling Pathway of N-Arachidonoyl Glycine via GPR18

Caption: Postulated signaling pathway of N-Arachidonoyl glycine (NAGly) through the GPR18 receptor.

Conclusion

The enzymatic synthesis of N-Arachidonoyl glycine from anandamide is a multifaceted process involving at least two distinct pathways. The balance between the oxidative and the FAAH-dependent pathways likely varies between different cell types and physiological conditions, providing a sophisticated mechanism for regulating the relative levels of these two important lipid signaling molecules. The detailed protocols and data presented in this guide offer a foundation for further research into the biosynthesis and function of NAGly. A deeper understanding of these pathways will be crucial for the development of novel therapeutic strategies targeting the endocannabinoid system and related lipid signaling networks. The ongoing investigation into the precise mechanisms of GPR18 activation by NAGly remains a key area for future exploration.

References

- 1. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NAGly receptor - Wikipedia [en.wikipedia.org]

- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of anandamide tissue levels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-Arachidonoyl Glycine (NAGly) and its Affinity for the GPR18 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl glycine (NAGly), an endogenous lipid metabolite of the endocannabinoid anandamide, has emerged as a subject of significant interest within the scientific community due to its purported interaction with the G protein-coupled receptor 18 (GPR18).[1] Initially deorphanized with NAGly as its putative endogenous ligand, GPR18 is a Class A GPCR implicated in a variety of physiological processes, including immune response, intraocular pressure regulation, and cellular migration.[1] This technical guide provides a comprehensive overview of the binding affinity of NAGly for the GPR18 receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals engaged in the study of GPCRs and the development of novel therapeutics targeting this system.

The relationship between NAGly and GPR18 is a topic of ongoing research and debate. While initial studies identified NAGly as a potent agonist of GPR18, subsequent investigations have yielded conflicting results, with some studies failing to replicate the initial findings. This discrepancy appears to be dependent on the specific experimental system and cell type utilized, highlighting the complexity of this ligand-receptor interaction.

Quantitative Binding and Functional Data

The interaction of N-Arachidonoyl glycine with the GPR18 receptor has been characterized through various functional assays, providing insights into its potency and efficacy. Direct radioligand binding assays to determine the inhibition constant (Ki) of NAGly at GPR18 are not extensively reported in the literature. However, a wealth of data from functional assays, such as the inhibition of cyclic AMP (cAMP) formation, stimulation of extracellular signal-regulated kinase (ERK) phosphorylation, and mobilization of intracellular calcium, have been published. These assays provide valuable EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values, which are summarized below.

It is important to note the variability in these values across different studies, which may be attributed to the use of different cell lines (with varying receptor expression levels and endogenous signaling components), assay formats, and specific experimental conditions.

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| cAMP Inhibition | CHO cells expressing human GPR18 | IC50 | 20 | (Kohno et al., 2006) |

| ERK Phosphorylation | HEK293 cells expressing human GPR18 | EC50 | 44.5 | (McHugh et al., 2012) |

| Calcium Mobilization | HEK293 cells expressing human GPR18 | EC50 | Not explicitly stated, but concentration-dependent increases observed | (McHugh et al., 2014) |

| Cell Migration | BV-2 microglia (endogenous mouse GPR18) | - | Potent chemoattractant at sub-nanomolar concentrations | (McHugh et al., 2010) |

This table represents a selection of reported values and is not exhaustive.

GPR18 Signaling Pathways

Upon activation by an agonist, GPR18 is known to couple to inhibitory G proteins (Gαi/o) and potentially Gαq, initiating a cascade of downstream signaling events. The primary signaling pathways associated with GPR18 activation are depicted in the diagram below.

Experimental Workflow for GPR18 Binding Affinity Assessment

The determination of a ligand's binding affinity and functional activity at GPR18 involves a series of well-defined experimental steps. A generalized workflow is illustrated below.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the assessment of N-Arachidonoyl glycine's activity at the GPR18 receptor.

Radioligand Binding Assay (Competitive)

This assay measures the ability of an unlabeled compound (NAGly) to compete with a radiolabeled ligand for binding to the GPR18 receptor.

Materials:

-

HEK293 or CHO cell membranes expressing human GPR18.

-

Radiolabeled GPR18 ligand (e.g., [³H]-THC, if available and validated).

-

Unlabeled N-Arachidonoyl glycine.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of radiolabeled ligand.

-

Increasing concentrations of unlabeled NAGly (or vehicle for total binding, and a high concentration of a known GPR18 ligand for non-specific binding).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of NAGly and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ERK Phosphorylation Assay (Western Blot)

This assay measures the NAGly-induced phosphorylation of ERK1/2, a key downstream signaling event of GPR18 activation.

Materials:

-

HEK293 or other suitable cells expressing GPR18.

-

Serum-free cell culture medium.

-

N-Arachidonoyl glycine.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment and reagents.

Procedure:

-

Cell Culture and Starvation: Seed cells in culture plates and grow to 80-90% confluency. Serum-starve the cells for several hours (e.g., 4-6 hours) prior to the experiment to reduce basal ERK phosphorylation.

-

Ligand Stimulation: Treat the cells with various concentrations of NAGly for a short period (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Express the results as the ratio of phospho-ERK to total-ERK and plot against the log concentration of NAGly to determine the EC50.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR18 activation, typically mediated by Gαq coupling.

Materials:

-

HEK293 or CHO cells expressing GPR18 (and potentially a promiscuous G protein like Gα16 to couple to the calcium pathway).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

N-Arachidonoyl glycine.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating and Dye Loading:

-

Seed cells in a black-walled, clear-bottom 96-well plate.

-

Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye.

-

-

Assay Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence for a short period.

-

Inject various concentrations of NAGly into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

-

Plot the fluorescence change against the log concentration of NAGly and fit the data using a non-linear regression model to determine the EC50.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR18 receptor, a key event in receptor desensitization and signaling.

Materials:

-

Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® CHO-K1 GPR18 β-arrestin cell line from DiscoveRx). These cells co-express GPR18 fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase).

-

Cell culture and assay reagents provided with the commercial assay kit.

-

N-Arachidonoyl glycine.

-

Luminescence plate reader.

Procedure:

-

Cell Plating: Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.

-

Ligand Addition: Add serial dilutions of NAGly to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents containing the chemiluminescent substrate for the reporter enzyme.

-

Signal Measurement: Incubate at room temperature for approximately 60 minutes and measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the luminescent signal against the log concentration of NAGly and fit the data using a non-linear regression model to determine the EC50.

Conclusion

The interaction between N-Arachidonoyl glycine and the GPR18 receptor presents a complex and intriguing area of research. While a definitive consensus on NAGly as the sole endogenous ligand for GPR18 is yet to be reached, the existing body of evidence from functional assays strongly suggests a potent, albeit potentially context-dependent, interaction. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this relationship, explore the downstream signaling consequences, and ultimately contribute to the development of novel therapeutic strategies targeting the GPR18 receptor. The variability in reported findings underscores the critical importance of standardized and well-characterized assay systems in elucidating the pharmacology of this and other G protein-coupled receptors.

References

The Dual Role of Fatty Acid Amide Hydrolase (FAAH) in the Metabolism of N-Arachidonoyl Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Arachidonoyl glycine (NAGly), an endogenous lipid mediator, is intricately linked with the enzyme Fatty Acid Amide Hydrolase (FAAH) in a complex metabolic relationship. FAAH, a key regulator of the endocannabinoid system, plays a dual role in both the synthesis and degradation of NAGly. This technical guide provides an in-depth exploration of this relationship, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated signaling pathways. Understanding the nuances of the FAAH-NAGly axis is critical for the development of novel therapeutics targeting pain, inflammation, and various central nervous system disorders.

The Dichotomous Function of FAAH in NAGly Metabolism

FAAH is an integral membrane enzyme primarily known for terminating the signaling of the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA) by hydrolyzing it into arachidonic acid and ethanolamine[1][2]. However, its interaction with NAGly is more complex, involving both catabolic and anabolic processes.

1.1. FAAH as a Catabolic Enzyme for NAGly

NAGly can serve as a substrate for FAAH, which hydrolyzes it into arachidonic acid and glycine[3]. However, studies suggest that NAGly is a less efficient substrate for FAAH compared to anandamide. One study demonstrated that after 30 minutes of incubation with recombinant FAAH, only about 50% of NAGly was hydrolyzed, whereas anandamide was completely hydrolyzed within the same timeframe[4][5]. This suggests that while FAAH can degrade NAGly, other metabolic pathways may also be significant in regulating its levels.

1.2. FAAH's Indirect Role in the Anabolic Pathway of NAGly

Paradoxically, FAAH is also crucial for one of the primary biosynthetic pathways of NAGly. This pathway involves the conjugation of arachidonic acid with glycine[5][6]. By hydrolyzing anandamide, FAAH provides a localized source of the precursor arachidonic acid, which can then be used for the synthesis of NAGly[4]. This is supported by findings where the inhibition of FAAH with the selective inhibitor URB597 led to a significant decrease in brain levels of NAGly, while anandamide levels increased[2][7]. This indicates that in the brain, the FAAH-mediated hydrolysis of anandamide is a key step in providing the arachidonic acid necessary for NAGly production.

Biosynthesis and Signaling of N-Arachidonoyl Glycine

There are two primary proposed pathways for the biosynthesis of NAGly[5][6].

Pathway 1: Conjugation of Arachidonic Acid and Glycine

This pathway, as mentioned above, is indirectly dependent on FAAH for the supply of arachidonic acid from anandamide hydrolysis. The subsequent conjugation of arachidonic acid with glycine is thought to be catalyzed by an uncharacterized N-acyl-transferase or potentially by cytochrome c in the presence of hydrogen peroxide[8].

Pathway 2: Oxidation of Anandamide

The second pathway involves the direct oxidation of the ethanolamine moiety of anandamide, a reaction catalyzed by alcohol and aldehyde dehydrogenases, to form NAGly[9]. This pathway is independent of FAAH's hydrolytic activity.

Once synthesized, NAGly exerts its biological effects by acting as a signaling molecule, primarily through the activation of G protein-coupled receptors (GPCRs).

2.1. GPR18 Signaling

NAGly is a potent agonist of GPR18, a receptor implicated in microglial migration and immune responses[10][11]. Activation of GPR18 by NAGly has been shown to stimulate downstream signaling cascades involving mitogen-activated protein kinases (MAPKs)[10]. However, there is some conflicting evidence, with one study suggesting that NAGly does not activate GPR18 through canonical Gαi/o-coupled pathways in rat sympathetic neurons[1][4].

2.2. GPR55 Signaling

NAGly also activates another orphan GPCR, GPR55[12][13]. Upon activation by NAGly, GPR55 can couple to Gαq and Gα12/13 proteins, leading to downstream signaling events such as intracellular calcium mobilization and activation of the ERK1/2 pathway[12][14].

Quantitative Data on FAAH and NAGly Interaction

The following tables summarize the available quantitative data on the interaction between FAAH and NAGly.

Table 1: Hydrolysis Rates of Anandamide and N-Arachidonoyl Glycine by FAAH

| Substrate | Enzyme Source | Hydrolysis Rate | Reference |

| Anandamide (C20:4-NAE) | Transfected FAAH | 0.5 nmol/min/mg | [15][16] |

| N-Arachidonoyl glycine (C20:4-Gly) | Transfected FAAH | 0.02 nmol/min/mg | [15][16] |

Table 2: Effect of FAAH Inhibition on Endogenous Levels of Anandamide and N-Arachidonoyl Glycine in Mouse Brain

| Compound | Treatment | Change in Brain Levels | Reference |

| Anandamide (AEA) | URB597 (FAAH inhibitor) | Increased | [7] |

| N-Arachidonoyl glycine (NAGly) | URB597 (FAAH inhibitor) | Decreased | [7] |

Table 3: Inhibitory Activity of N-Arachidonoyl Amino Acids on FAAH

| Compound | Enzyme Source | IC50 | Reference |

| N-Arachidonoyl glycine (NAGly) | Mouse Brain FAAH | Potent inhibitor (specific value not provided) | [17] |

| N-Arachidonoyl glycine (NAGly) | Rat Brain FAAH | Potent inhibitor (specific value not provided) | [17] |

| N-Arachidonoyl-isoleucine | Human FAAH | Active inhibitor (specific value not provided) | [17] |

Experimental Protocols

4.1. Quantification of N-Arachidonoyl Glycine in Brain Tissue by LC-MS/MS

This protocol is adapted from previously published methods for the analysis of N-acyl amino acids in brain tissue[7][18].

4.1.1. Materials

-

Brain tissue

-

Internal Standard (IS): N-Arachidonoyl-d8-glycine (NAGly-d8)

-

Extraction Solvent: Acetonitrile or a chloroform/methanol mixture

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., Triple Quadrupole)

4.1.2. Procedure

-

Tissue Homogenization: Homogenize weighed brain tissue samples in a suitable buffer on ice.

-

Lipid Extraction:

-

Add the internal standard (NAGly-d8) to the homogenate.

-

Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., acetonitrile or chloroform/methanol).

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol and then water.

-

Load the lipid extract onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the N-acyl amino acids with an appropriate solvent (e.g., methanol or acetonitrile).

-

-

Sample Preparation for LC-MS/MS:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 analytical column.

-

Use a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).

-

Detect and quantify NAGly and its internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

4.2. Fluorometric Assay for FAAH Activity

This protocol is based on commercially available kits and published methods that use a fluorogenic substrate[6][19][20][21].

4.2.1. Materials

-

FAAH enzyme source (e.g., recombinant FAAH, tissue homogenates, or cell lysates)

-

FAAH Assay Buffer (e.g., Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic FAAH Substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

FAAH Inhibitor (for control experiments, e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader

4.2.2. Procedure

-

Prepare Reagents:

-

Dilute the FAAH enzyme to the desired concentration in cold assay buffer.

-

Prepare a working solution of the fluorogenic substrate.

-

Prepare serial dilutions of any test inhibitors.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add the assay buffer.

-

Add the test inhibitor or vehicle control.

-

Add the FAAH enzyme solution.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for enzyme-inhibitor interaction.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate to each well to start the reaction.

-

-

Measure Fluorescence:

-

Immediately measure the fluorescence intensity kinetically over a period of 10-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence per unit time).

-

The rate of fluorescence increase is directly proportional to the FAAH activity.

-

Visualizing the Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving FAAH and NAGly.

Conclusion and Future Directions

The relationship between FAAH and N-Arachidonoyl glycine is a fascinating example of metabolic complexity, where a single enzyme can participate in both the creation and degradation of a signaling molecule. This dual role has significant implications for the development of FAAH inhibitors as therapeutics. While inhibiting FAAH effectively raises anandamide levels, leading to analgesic and anxiolytic effects, the concurrent decrease in NAGly levels in certain tissues could have unforeseen consequences that require further investigation.

Future research should focus on several key areas:

-

Elucidating the precise kinetic parameters (Km and Vmax) of FAAH for NAGly to better understand its efficiency as a substrate.

-

Identifying and characterizing the N-acyl-transferase(s) responsible for NAGly synthesis to provide a more complete picture of its anabolic pathways.

-

Further clarifying the downstream signaling pathways of GPR18 and GPR55 activated by NAGly to understand its full spectrum of physiological effects.

-

Investigating the physiological consequences of altered NAGly levels in the context of FAAH inhibition in various disease models.

A deeper understanding of the intricate interplay between FAAH and NAGly will undoubtedly pave the way for more targeted and effective therapeutic strategies for a range of human diseases.

References

- 1. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]